Bienvenue dans la boutique en ligne BenchChem!

Dihydropyridazine

ITK inhibitor kinase selectivity T-cell leukemia

Dihydropyridazine (CAS 63863-32-1), also referred to as 1,2-dihydropyridazine, is a partially saturated six-membered heterocyclic compound containing two adjacent nitrogen atoms, with the molecular formula C₄H₆N₂ and a molecular weight of 82.10 g/mol. It exists as a core structural motif within a broader class of dihydropyridazines that includes 1,4-dihydropyridazine and 1,6-dihydropyridazine isomers, as well as the fully aromatic pyridazine.

Molecular Formula C4H6N2
Molecular Weight 82.10 g/mol
CAS No. 63863-32-1
Cat. No. B8628806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydropyridazine
CAS63863-32-1
Molecular FormulaC4H6N2
Molecular Weight82.10 g/mol
Structural Identifiers
SMILESC1=CNNC=C1
InChIInChI=1S/C4H6N2/c1-2-4-6-5-3-1/h1-6H
InChIKeyBKWQKVJYXODDAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydropyridazine (CAS 63863-32-1): Chemical Properties and Structural Class for Research Procurement


Dihydropyridazine (CAS 63863-32-1), also referred to as 1,2-dihydropyridazine, is a partially saturated six-membered heterocyclic compound containing two adjacent nitrogen atoms, with the molecular formula C₄H₆N₂ and a molecular weight of 82.10 g/mol . It exists as a core structural motif within a broader class of dihydropyridazines that includes 1,4-dihydropyridazine and 1,6-dihydropyridazine isomers, as well as the fully aromatic pyridazine. The compound's computed physicochemical properties include a predicted density of 1.0±0.1 g/cm³, a boiling point of 55.8±13.0 °C at 760 mmHg, an estimated LogP of -0.10, and a water solubility of approximately 1.565e+005 mg/L at 25 °C . Unlike its fully oxidized aromatic counterpart pyridazine, dihydropyridazine features a non-aromatic ring with reduced conjugation, which imparts distinct reactivity and serves as a versatile scaffold for the construction of biologically active derivatives [1].

Why Generic Substitution of Dihydropyridazine (CAS 63863-32-1) with Pyridazine or Other Diazines Fails in Research Applications


Generic substitution of dihydropyridazine with pyridazine or other diazine analogs is not scientifically valid due to fundamentally distinct electronic, structural, and reactivity profiles. Pyridazine is a fully aromatic heterocycle with a planar, conjugated π-system, whereas 1,2-dihydropyridazine possesses a non-aromatic ring with disrupted conjugation, resulting in different hydrogen-bonding capacity, tautomeric equilibria, and chemical stability [1]. These differences translate into divergent biological activity: structural revision studies have demonstrated that pharmacologically active compounds previously assigned as arylidene-4,5-dihydropyridazines were in fact aromatic pyridazine tautomers, underscoring that even within the same nominal class, isomeric and oxidation-state variations produce non-interchangeable biological outcomes [2]. Furthermore, synthetic selectivity studies confirm that 1,6-dihydropyridazines and pyridazines arise from distinct reaction pathways—solvent choice (CH₃CN vs. AcOH) dictates whether the dihydro or fully oxidized product is obtained, with pyridazines forming in up to 92% yield via oxidation of the in situ generated dihydropyridazine [1]. Consequently, assuming functional equivalence between dihydropyridazine and pyridazine—or among the 1,2-, 1,4-, and 1,6-dihydro isomers—risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) interpretations.

Quantitative Differentiation of Dihydropyridazine-Based Compounds: Comparative Activity Data Against Key Benchmarks


3-Oxo-2,3-Dihydropyridazine Derivatives Exhibit Enhanced Selectivity for ITK over BTK Compared to Potency-Optimized Analog

Within a series of 3-oxo-2,3-dihydropyridazine derivatives evaluated as ITK inhibitors, compound 9 (3-fluorophenyl substitution) demonstrated complete selectivity for ITK with no measurable inhibition of the off-target kinase BTK, in contrast to compound 22 (3,5-difluorophenyl and furan-2-ylmethyl substitution), which achieved 4.6-fold higher potency against ITK but exhibited partial BTK inhibition [1]. This intra-class comparison illustrates that dihydropyridazine-based scaffolds can be tuned to favor selectivity over raw potency.

ITK inhibitor kinase selectivity T-cell leukemia

7-Azaindole-Dihydropyridazine Hybrids Demonstrate c-Met Kinase Inhibition Superior to Foretinib in Cellular Assays

A series of 7-azaindole derivatives bearing a dihydropyridazine moiety were evaluated for c-Met kinase inhibitory activity and antiproliferative effects. The most potent analog, compound 34, exhibited an IC₅₀ of 1.06 nM against c-Met kinase and demonstrated 6.4-fold, 7.8-fold, and 3.2-fold increased antiproliferative activity relative to foretinib (a clinical-stage multi-target tyrosine kinase inhibitor) against HT29, A549, and H460 cancer cell lines, respectively [1].

c-Met kinase anticancer tyrosine kinase inhibitor

6-Substituted Dihydropyridazinones Outperform CI 930 in Platelet Aggregation Inhibition

Ten 6-(4-substituted piperazinyl acetyl aminophenyl)-4,5-dihydro-3(2H)-pyridazinones were synthesized and evaluated for platelet aggregation inhibitory activity. Compounds I₇, I₈, and I₉ were more potent than the control compound CI 930 (a known phosphodiesterase III inhibitor). Compound I₉ was the most potent, achieving an IC₅₀ of 0.99 µmol/L against PAF-induced rabbit platelet aggregation and an IC₅₀ of 3.7 µmol/L against ADP-induced rat platelet aggregation [1].

platelet aggregation antithrombotic PAF inhibition

Phenyl Dihydropyridazinone Derivatives Exhibit Superior B-Raf Inhibition Relative to Sorafenib

A series of phenyl dihydropyridazinone derivatives were evaluated for anticancer activity against multiple cancer cell lines and B-Raf inhibitory activity. Compound 8b exhibited potent activity against the PC-3 cell line with an IC₅₀ of 7.83 µM compared to sorafenib (IC₅₀ = 11.53 µM). In B-Raf inhibition assays, seven compounds (7f-h and 8a-d) demonstrated IC₅₀ ranges of 24.97-44.60 nM, with compound 8b achieving the most potent B-Raf inhibition at an IC₅₀ of 24.79 nM, compared to sorafenib's IC₅₀ of 44.05 nM [1].

B-Raf inhibitor anticancer kinase selectivity

1,4-Dihydropyridazines Claimed as Circulation-Influencing Agents with Spasmolytic Activity

Patent literature (ES473316A1 and US4348395) claims 1,4-dihydropyridazine compounds and compositions as circulation-influencing and spasmolytically active agents [1][2]. These patents describe the use of 1,4-dihydropyridazines in pharmaceutical applications including vasodilation and treatment of cardiovascular conditions. Unlike fully aromatic pyridazines or 1,2-dihydropyridazines, the 1,4-dihydro isomer possesses a distinct substitution pattern and electronic distribution that underpins its claimed cardiovascular activity profile. No direct comparative quantitative data with a named comparator is provided in the patent disclosures.

cardiovascular vasodilator spasmolytic

Dihydropyridazine-Based Fluorescent Chemosensors Offer Large Stokes Shifts and High Quantum Yields for Selective Anion Detection

Dihydropyridazine-based fluorophores exhibit desirable photophysical properties including large Stokes shifts and high quantum yields, making them effective building blocks for fluorescent chemosensors. These compounds have been applied to the selective and sensitive detection of anions such as fluoride . While direct quantitative comparisons with specific alternative fluorophores are not provided in the available literature, the class-level inference is that dihydropyridazine scaffolds offer photophysical advantages over non-heterocyclic or alternative diazine-based fluorophores in terms of Stokes shift magnitude and quantum efficiency, which reduces self-quenching and improves signal-to-noise ratios in sensing applications.

fluorescent chemosensor anion detection photophysical

Optimal Research and Industrial Application Scenarios for Dihydropyridazine (CAS 63863-32-1) and Its Derivatives


Selective ITK Inhibitor Development for T-Cell Leukemia

3-Oxo-2,3-dihydropyridazine derivatives have been established as a previously unexplored scaffold for selective ITK inhibition. Compound 9 achieved complete BTK selectivity (no measurable inhibition) with an ITK IC₅₀ of 0.87 µM and minimal cytotoxicity in non-cancerous fibroblasts (IC₅₀ >50 µM) [1]. This selectivity profile is critical for T-cell leukemia programs where off-target kinase inhibition would compromise therapeutic index. The scaffold enables tuning between potency and selectivity via substituent modification (e.g., 3-fluorophenyl vs. 3,5-difluorophenyl groups).

c-Met Kinase-Targeted Anticancer Drug Discovery

7-Azaindole-dihydropyridazine hybrids demonstrate c-Met inhibitory potency superior to the clinical benchmark foretinib, with compound 34 exhibiting an IC₅₀ of 1.06 nM and 3.2- to 7.8-fold increased antiproliferative activity across HT29, A549, and H460 cancer cell lines [2]. This application scenario is optimal for oncology programs targeting c-Met-driven malignancies including non-small cell lung cancer and colorectal carcinoma.

B-Raf Kinase Inhibition for Anticancer Therapeutic Development

Phenyl dihydropyridazinone derivatives, exemplified by compound 8b, achieve B-Raf inhibition (IC₅₀ = 24.79 nM) and PC-3 cytotoxicity (IC₅₀ = 7.83 µM) that quantitatively surpass sorafenib (IC₅₀ = 44.05 nM and 11.53 µM, respectively) [3]. This 1.78-fold improvement in enzymatic inhibition and 1.47-fold enhancement in cellular potency supports the selection of dihydropyridazinone-based scaffolds for B-Raf-targeted drug discovery, particularly in melanoma and thyroid cancer contexts.

Cardiovascular Research: Circulation-Influencing and Spasmolytic Agents

1,4-Dihydropyridazines are claimed in patent literature as circulation-influencing and spasmolytically active agents with potential applications in vasodilation and cardiovascular therapy [4][5]. This distinct isomer (vs. 1,2-dihydropyridazine) offers a pharmacophore for cardiovascular research programs seeking novel agents for hypertension, ischemia, or vasospastic disorders. The 1,4-dihydro substitution pattern provides a unique entry point for structure-activity relationship exploration distinct from fully aromatic pyridazines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydropyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.